2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromofuran and methylphenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. Subsequent bromination and coupling reactions introduce the bromofuran and methylphenyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized under specific conditions.
Reduction: The imidazo[1,2-a]pyridine core can be reduced to form different derivatives.
Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as electronic or photonic materials .
Mechanism of Action
The mechanism of action of 2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives:
Imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridine: Lacks the bromofuran and methylphenyl groups, making it less chemically diverse.
Imidazo[1,2-a]pyridinone: Contains a carbonyl group, which significantly alters its reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14BrN3O |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H14BrN3O/c1-12-5-7-13(8-6-12)20-18-17(14-9-10-15(19)23-14)21-16-4-2-3-11-22(16)18/h2-11,20H,1H3 |
InChI Key |
JZISDNRGAPMCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(O4)Br |
Origin of Product |
United States |
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